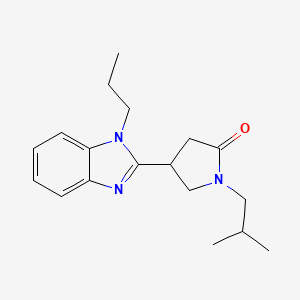

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, also known as MPPD, is a synthetic compound with a wide range of applications in scientific research. MPPD is a member of the pyrrolidinone family, and is composed of a five-membered ring with a nitrogen atom in the center. This compound has been used in a variety of scientific applications, including drug development, biochemistry, and pharmacology.

Scientific Research Applications

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is used as a model compound to study the effects of new drugs on the body. In biochemistry, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is used to study the structure and function of proteins and enzymes. In pharmacology, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is used to study the effects of drugs on the body and to identify potential drug targets.

Mechanism of Action

Target of Action

It is known that similar compounds have been used to modulate the immune system, suggesting that f3320-0267 may interact with immune cells .

Mode of Action

It is known to affect T cell activation and effector function . F3320-0267 is a partial sphingosine-1-phosphate (S1P) agonist with immunomodulatory properties that regulates cerebrovascular responses, blood–brain barrier (BBB) permeability, and central nervous system (CNS) cell survival .

Biochemical Pathways

It is known that f3320-0267 modulates the sphingolipid signaling pathway , which plays a crucial role in regulating cell growth, survival, and immune cell trafficking .

Pharmacokinetics

The astm f3320-18 standard guide provides methods for characterizing drug coated balloon (dcb) coatings, which may be relevant to the adme properties of f3320-0267 .

Result of Action

F3320-0267 has been shown to reduce the production of pathogenic cytokines IFN-γ and GZMB, suggesting a less inflammatory phenotype . This decreased effector phenotype of F3320-0267-treated T cells was dependent on the upregulation of TCF-1 .

Action Environment

The astm f3320-18 standard guide provides methods for characterizing dcb coatings, including the quantitation of the number of particulates released during simulated use testing .

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one in lab experiments is its ability to bind to proteins and enzymes, allowing researchers to study the effects of new drugs on the body. The main limitation of using 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one in lab experiments is that it is a synthetic compound, and its effects may not accurately reflect the effects of natural compounds.

Future Directions

There are a number of potential future directions for the use of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one in scientific research. These include the use of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one to study the effects of new drugs on the body, to identify potential drug targets, and to study the structure and function of proteins and enzymes. Additionally, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one could be used to study the effects of environmental pollutants on the body and to identify potential biomarkers of disease. Finally, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one could be used to study the effects of aging on the body and to identify potential therapies for age-related diseases.

Synthesis Methods

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Wittig-Hofmann reaction. The Grignard reaction is the most commonly used method of synthesis, and involves the reaction of an alkyl halide with a Grignard reagent to form an alkane. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene, while the Wittig-Hofmann reaction involves the reaction of an aldehyde or ketone with a phosphonium salt and an alkyl halide to form an alkene.

properties

IUPAC Name |

1-(2-methylpropyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-4-9-21-16-8-6-5-7-15(16)19-18(21)14-10-17(22)20(12-14)11-13(2)3/h5-8,13-14H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJVVGLYCCVQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B6417538.png)

![7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6417547.png)

![4-{2-[3-fluoro-4-(propan-2-yloxy)phenyl]-2-oxoethyl}-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417552.png)

![2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417559.png)

![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417560.png)

![N-[(2,5-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6417582.png)

![3,9-dimethyl-7-(prop-2-en-1-yl)-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417591.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-[(4-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417595.png)

![3-[(4-fluorophenyl)methyl]-8-[2-(2-hydroxyethoxy)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417601.png)

![3-[(2-fluorophenyl)methyl]-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417630.png)

![8-[2-(diethylamino)ethyl]-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417635.png)

![3-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417642.png)

![8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417650.png)